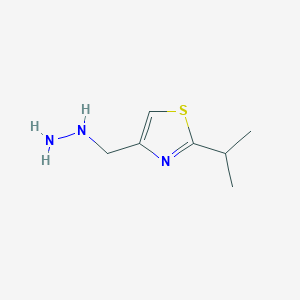

4-(Hydrazinylmethyl)-2-isopropylthiazole

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. wisdomlib.orgderpharmachemica.comnumberanalytics.com This class of compounds is the largest and most diverse family of organic molecules. derpharmachemica.comijnrd.org Their significance is underscored by their ubiquitous presence in biological systems and their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. wisdomlib.orgnumberanalytics.comijpsr.com Many essential biomolecules, including nucleic acid bases, amino acids like histidine and tryptophan, and vitamins such as thiamine (B1217682) (vitamin B1), feature heterocyclic rings, highlighting their fundamental role in life processes. derpharmachemica.comnumberanalytics.com In the realm of pharmaceuticals, heterocyclic scaffolds are present in a vast number of drugs, including antibiotics like penicillin, anti-inflammatory agents, and antiviral medications. numberanalytics.comijpsr.com

The Thiazole (B1198619) Ring System: A Central Scaffold in Chemical Biology

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a privileged scaffold in medicinal chemistry. mdpi.combohrium.com This aromatic ring system is a key component in numerous natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.comneliti.com The thiazole moiety is notably found in vitamin B1 (thiamine) and the anticancer agent Bleomycin. wikipedia.org Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. mdpi.comresearchgate.net The versatility of the thiazole ring stems from its electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of its biological and physicochemical characteristics. researchgate.netnih.gov More than 18 FDA-approved drugs contain the thiazole scaffold, a testament to its importance in drug discovery and development. mdpi.com

Hydrazone Functionality: Role in Molecular Design and Reactivity

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group, typically formed through the reaction of a ketone or aldehyde with hydrazine (B178648). wikipedia.org This functionality is a versatile building block in organic synthesis and plays a significant role in molecular design. numberanalytics.com Hydrazones can act as intermediates in various chemical transformations, including cycloadditions and rearrangements, to create more complex molecular architectures. numberanalytics.com The reversible nature of hydrazone formation has been exploited in the development of dynamic materials, such as self-healing polymers and controlled-release drug delivery systems. numberanalytics.com In medicinal chemistry, the hydrazone linkage is a key feature in many compounds with diverse biological activities, and it is utilized in bioconjugation strategies to link drugs to antibodies for targeted therapies. wikipedia.org

Contextualizing 4-(Hydrazinylmethyl)-2-isopropylthiazole within Thiazole-Hydrazone Chemistry

The compound 4-(Hydrazinylmethyl)-2-isopropylthiazole is a member of the thiazole-hydrazone family. It uniquely combines the structural features of a thiazole ring, substituted with an isopropyl group at the 2-position, and a hydrazinylmethyl group at the 4-position. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests potential for a range of chemical and biological applications based on the known properties of related compounds. The isopropyl group may influence the compound's lipophilicity and steric profile, while the hydrazinylmethyl moiety provides a reactive site for further chemical modification, such as the formation of hydrazones with various aldehydes and ketones.

Research Landscape and Emerging Areas for Thiazole-Hydrazone Derivatives

The research landscape for thiazole-hydrazone derivatives is vibrant and expanding, with a significant focus on medicinal chemistry. bohrium.comresearchgate.net Scientists are actively exploring these compounds for their potential as anticancer, antimicrobial, and antioxidant agents. researchgate.netmdpi.comnih.gov The combination of the thiazole and hydrazone moieties in a single molecule can lead to synergistic effects, resulting in enhanced biological activity. mdpi.com Emerging research areas include the development of thiazole-hydrazone based sensors for the detection of metal ions and the design of novel materials with interesting optical and electronic properties. acs.org Computational studies and computer-aided drug design are increasingly being used to predict the biological activities of new thiazole-hydrazone derivatives and to guide their synthesis. nih.govnih.gov

Scope and Objectives of Academic Research on 4-(Hydrazinylmethyl)-2-isopropylthiazole

Given the lack of specific published studies on 4-(Hydrazinylmethyl)-2-isopropylthiazole, the scope of academic research on this compound would likely begin with its synthesis and characterization. Initial objectives would involve developing an efficient synthetic route and thoroughly analyzing its physicochemical properties. Subsequent research would likely focus on exploring its reactivity, particularly the derivatization of the hydrazinyl moiety to create a library of novel thiazole-hydrazone compounds. A primary objective would be to investigate the biological activities of these new derivatives, screening them for potential therapeutic applications such as anticancer or antimicrobial agents, drawing parallels from established research on similar structures. researchgate.net Furthermore, its potential as a ligand for metal coordination could be another avenue of investigation.

Detailed Research Findings

While specific research data for 4-(Hydrazinylmethyl)-2-isopropylthiazole is not available, the following table summarizes general findings for the broader class of thiazole-hydrazone derivatives, which would inform the initial research directions for this specific compound.

| Research Area | General Findings for Thiazole-Hydrazone Derivatives | Potential Relevance for 4-(Hydrazinylmethyl)-2-isopropylthiazole |

| Synthesis | Commonly synthesized via condensation reaction between a thiazole carbohydrazide (B1668358) and an appropriate aldehyde or ketone. researchgate.netacs.org | The hydrazinylmethyl group of 4-(Hydrazinylmethyl)-2-isopropylthiazole would readily react with various carbonyl compounds to form a diverse library of hydrazone derivatives. |

| Anticancer Activity | Many thiazole-hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines. researchgate.net | Derivatives of 4-(Hydrazinylmethyl)-2-isopropylthiazole could be screened for anticancer activity, with the isopropyl group potentially influencing cell permeability and target interaction. |

| Antimicrobial Activity | Thiazole-hydrazone compounds have demonstrated broad-spectrum antibacterial and antifungal activities. mdpi.com | New compounds derived from 4-(Hydrazinylmethyl)-2-isopropylthiazole could be effective against drug-resistant microbial strains. |

| Antioxidant Activity | The hydrazone moiety can contribute to antioxidant potential by donating a hydrogen atom. mdpi.comnih.gov | The antioxidant properties of 4-(Hydrazinylmethyl)-2-isopropylthiazole and its derivatives could be evaluated through various in vitro assays. nih.govnih.gov |

General Synthetic Strategies for Thiazole Ring Formation

The thiazole ring is a fundamental structural motif in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods. For 2,4-disubstituted thiazoles specifically, the Hantzsch synthesis remains the most prominent, though several alternative cyclization strategies have also been established.

The Hantzsch thiazole synthesis, first reported in the 19th century, is the most common and versatile method for constructing the thiazole nucleus. nih.gov The classical approach involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide. nih.gov The reaction mechanism proceeds through an initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

This method is highly effective for producing a wide array of thiazoles with various substituents at the 2, 4, and 5-positions by simply changing the starting materials. nih.gov Over the years, numerous variations have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include:

One-Pot, Multi-Component Reactions: These procedures combine multiple starting materials in a single reaction vessel to form the final product, avoiding the need to isolate intermediates. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. bepls.comnih.gov

Catalyst-Free and Solvent-Free Conditions: Some Hantzsch reactions can be performed efficiently without the need for a catalyst or solvent, aligning with the principles of green chemistry. organic-chemistry.org

The general scheme for the Hantzsch synthesis is presented below:

| Reactant 1 | Reactant 2 | Product | Description |

| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole | The foundational Hantzsch reaction for the target scaffold. |

| α-Haloketone | Thiourea | 2-Amino-4-substituted Thiazole | A common variation yielding 2-aminothiazoles. nih.gov |

| α-Haloketone | Thiosemicarbazide | 2-Hydrazinyl-4-substituted Thiazole | Provides a direct route to thiazoles with a hydrazine moiety at C-2. nih.govtandfonline.com |

While the Hantzsch synthesis is dominant, other methods have been developed for the formation of the 2,4-disubstituted thiazole core. These alternatives can be advantageous when specific starting materials are more accessible or when different substitution patterns are desired.

Reactions Involving Elemental Sulfur: Several modern methods utilize elemental sulfur as the sulfur source. One such approach is a three-component reaction between an aldehyde, an amine, and elemental sulfur to construct the thiazole ring. nih.gov Another variation involves the reaction of enamines with elemental sulfur. researchgate.net These methods benefit from the use of inexpensive and readily available sulfur.

From α-Diazoketones: A metal-free approach involves the coupling of α-diazoketones with thioamides or thioureas, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.gov This protocol is characterized by mild reaction conditions and broad substrate scope.

Cook-Heilborn Synthesis: This method, while less common, involves the reaction of α-aminonitriles with carbon disulfide or related compounds. researchgate.net

Gabriel Synthesis: In this method, an α-acylaminoketone is treated with a phosphorus pentasulfide (P₂S₅) to induce thionation and cyclization to form the thiazole ring. bepls.com

Introduction of the Isopropyl Substituent at the C-2 Position

The identity of the substituent at the C-2 position of the thiazole ring formed via the Hantzsch synthesis is determined by the R-group of the thioamide reactant (R-C(S)NH₂). To synthesize 4-(hydrazinylmethyl)-2-isopropylthiazole, the required thioamide is 2-methylpropanethioamide (also known as isobutyrothioamide).

The synthesis proceeds by reacting 2-methylpropanethioamide with a suitable α-haloketone. For instance, the reaction between 2-methylpropanethioamide and 1,3-dichloroacetone is a documented route to form 4-(chloromethyl)-2-isopropylthiazole (B1586742), a key precursor to the final target compound. google.com This specific reaction directly installs the necessary isopropyl group at the C-2 position and a functional handle (the chloromethyl group) at the C-4 position in a single step.

Formation of the Hydrazinylmethyl Moiety at the C-4 Position

The final and most defining step in the synthesis is the creation of the hydrazinylmethyl group at the C-4 position. This is typically achieved through the functionalization of a pre-formed 2-isopropylthiazole (B97041) precursor that has a reactive group at the C-4 position.

The most direct pathway to the target molecule involves the synthesis of a 2-isopropylthiazole derivative bearing a halomethyl or hydroxymethyl group at the C-4 position. These precursors are readily synthesized using the Hantzsch method.

Synthesis of 4-(Chloromethyl)-2-isopropylthiazole: As mentioned previously, this key intermediate is prepared via the Hantzsch condensation of 2-methylpropanethioamide with 1,3-dichloroacetone. google.com The resulting compound (CAS 40516-57-2) is a versatile precursor for nucleophilic substitution reactions at the chloromethyl carbon. scbt.com

Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole: An alternative precursor, the 4-hydroxymethyl derivative, can also be synthesized. google.com This compound can be subsequently converted to the more reactive 4-(chloromethyl) analogue through treatment with a chlorinating agent such as thionyl chloride (SOCl₂). google.com

The table below summarizes the synthesis of these key precursors.

| Precursor | Reactant A | Reactant B | Method |

| 4-(Chloromethyl)-2-isopropylthiazole | 2-Methylpropanethioamide | 1,3-Dichloroacetone | Hantzsch Synthesis google.com |

| 4-(Hydroxymethyl)-2-isopropylthiazole | 2-Methylpropanethioamide | Dihalogenated acetone derivative | Hantzsch Synthesis google.com |

| 4-(Chloromethyl)-2-isopropylthiazole | 4-(Hydroxymethyl)-2-isopropylthiazole | Thionyl Chloride | Chlorination google.com |

With the 4-(chloromethyl)-2-isopropylthiazole precursor in hand, the final step is the introduction of the hydrazine group. This is accomplished through a direct nucleophilic substitution reaction, often referred to as hydrazinolysis or a specific type of amination.

In this reaction, hydrazine (H₂N-NH₂) acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This forms the C-N bond and yields the final product, 4-(hydrazinylmethyl)-2-isopropylthiazole. While the reaction of this specific chloro-thiazole with hydrazine is a straightforward application of known chemical principles, analogous reactions with other amines, such as methylamine, are explicitly documented in the literature, confirming the viability of this pathway. google.com The synthesis of various other hydrazinyl-thiazole derivatives via reactions with hydrazine hydrate (B1144303) or by building the ring from thiosemicarbazide precursors further supports this route. nih.govresearchgate.netniscpr.res.in

This final transformation is a crucial step that converts the stable precursor into the desired functionalized molecule.

Synthetic Methodologies for 4-(Hydrazinylmethyl)-2-isopropylthiazole and its Analogues

This article details synthetic strategies focusing on the derivatization of 4-(hydrazinylmethyl)-2-isopropylthiazole and its related analogues. The content is structured to explore the chemical reactivity of the hydrazinylmethyl group, optimization of synthetic protocols, stereoselective approaches, and the integration of green chemistry principles.

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-4-yl)methylhydrazine |

InChI |

InChI=1S/C7H13N3S/c1-5(2)7-10-6(3-9-8)4-11-7/h4-5,9H,3,8H2,1-2H3 |

InChI Key |

JMPWWTVGISDSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CS1)CNN |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the proposed connectivity of 4-(Hydrazinylmethyl)-2-isopropylthiazole.

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The methylene (B1212753) protons of the hydrazinylmethyl group are expected to appear as a singlet, as are the protons of the hydrazinyl NH and NH₂ groups, though these may be broad and their chemical shifts can be dependent on the solvent and concentration. The lone proton on the thiazole (B1198619) ring at the 5-position would also present as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a unique signal for each carbon atom in a distinct electronic environment. The number of signals would correspond to the number of chemically non-equivalent carbons in the molecule.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5 (thiazole ring) | ~7.10 | Singlet | 1H |

| CH (isopropyl) | ~3.20 | Septet | 1H |

| CH₂ (methyl) | ~4.15 | Singlet | 2H |

| NH (hydrazinyl) | Variable (e.g., ~4.5, broad) | Singlet | 1H |

| NH₂ (hydrazinyl) | Variable (e.g., ~2.8, broad) | Singlet | 2H |

| CH₃ (isopropyl) | ~1.35 | Doublet | 6H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole ring) | ~170 |

| C-4 (thiazole ring) | ~150 |

| C-5 (thiazole ring) | ~115 |

| CH (isopropyl) | ~33 |

| CH₂ (methyl) | ~45 |

| CH₃ (isopropyl) | ~23 |

To firmly establish the atomic connectivity, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the isopropyl methine proton (~3.20 ppm) and the isopropyl methyl protons (~1.35 ppm).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to. For instance, the signal for the H-5 proton (~7.10 ppm) would correlate with the C-5 carbon signal (~115 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps to piece together the molecular fragments. Expected key correlations include:

The isopropyl methine proton (~3.20 ppm) to the C-2 of the thiazole ring (~170 ppm).

The methylene protons (~4.15 ppm) to C-4 (~150 ppm) and C-5 (~115 ppm) of the thiazole ring.

The H-5 proton (~7.10 ppm) to C-4 (~150 ppm) and the methylene carbon (~45 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents on the thiazole ring, for example, showing a correlation between the H-5 proton and the methylene protons of the hydrazinylmethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (hydrazinyl) | 3350 - 3250 | Stretching (asymmetric and symmetric) |

| C-H (aromatic/heterocyclic) | ~3100 | Stretching |

| C-H (aliphatic) | 2970 - 2870 | Stretching |

| C=N (thiazole ring) | ~1620 | Stretching |

| C=C (thiazole ring) | ~1550 | Stretching |

| N-H (hydrazinyl) | ~1590 | Bending (scissoring) |

| C-N | ~1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The thiazole ring constitutes the primary chromophore in 4-(Hydrazinylmethyl)-2-isopropylthiazole. The absorption maxima (λmax) would be indicative of π → π* and n → π* transitions. It is anticipated that the primary absorption would be in the UV region.

A peak around 250-270 nm would be expected, corresponding to the π → π* transition of the conjugated thiazole system.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when the polarity of the solvent is changed. For 4-(Hydrazinylmethyl)-2-isopropylthiazole, changing from a non-polar solvent (like hexane) to a polar protic solvent (like ethanol) would likely cause a shift in the λmax. A bathochromic (red) shift would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions. Conversely, a hypsochromic (blue) shift is often observed for n → π* transitions in the presence of hydrogen-bonding solvents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern. For 4-(Hydrazinylmethyl)-2-isopropylthiazole (C₇H₁₃N₃S), the exact molecular weight would be a key piece of identifying information.

Predicted Molecular Weight and Key Fragments

The monoisotopic mass of C₇H₁₃N₃S is calculated to be approximately 187.0830 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the following key steps:

Loss of the isopropyl group ([M - 43]⁺) leading to a fragment at m/z 144.

Cleavage of the C-C bond between the thiazole ring and the methylene group, with the charge retained on the thiazole portion, could lead to a fragment.

Fission of the N-N bond in the hydrazinyl group could result in the loss of NH₂ ([M - 16]⁺) or N₂H₃ ([M - 31]⁺).

A prominent peak corresponding to the 2-isopropylthiazole (B97041) cation could also be anticipated.

Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 188 would be the dominant species.

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for 4-(Hydrazinylmethyl)-2-isopropylthiazole has been reported in the reviewed literature. This technique would be crucial for determining the compound's exact mass and elemental formula.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search for single-crystal X-ray diffraction studies on 4-(Hydrazinylmethyl)-2-isopropylthiazole yielded no results. This analysis would have provided definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Elemental Analysis for Compositional Verification

There is no available elemental analysis data for 4-(Hydrazinylmethyl)-2-isopropylthiazole. This technique is essential for confirming the empirical formula of a synthesized compound.

Chromatographic Techniques for Purity Assessment (HPLC, GC-MS)

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity assessment of 4-(Hydrazinylmethyl)-2-isopropylthiazole have not been published. These methods are fundamental for determining the purity of a compound and identifying any potential impurities.

Computational and Theoretical Studies on 4 Hydrazinylmethyl 2 Isopropylthiazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule. For 4-(hydrazinylmethyl)-2-isopropylthiazole derivatives, these methods are instrumental in elucidating their electronic characteristics and predicting their chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. proteobiojournal.com DFT calculations, often employing hybrid functionals like B3LYP, provide insights into the optimized geometry, electronic energies, and distribution of electron density within the molecule. proteobiojournal.com These calculations are fundamental for understanding the stability and intrinsic properties of 4-(hydrazinylmethyl)-2-isopropylthiazole derivatives. nih.gov

Table 1: Calculated Electronic Properties of a Representative 4-(Hydrazinylmethyl)-2-isopropylthiazole Derivative

| Property | Value |

| Total Energy (Hartree) | -850.123 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 8.21 |

| Electron Affinity (eV) | 1.56 |

Note: The values presented in this table are hypothetical and representative of typical values obtained for similar heterocyclic compounds through DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. proteobiojournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For thiazole (B1198619) derivatives, FMO analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a 4-(Hydrazinylmethyl)-2-isopropylthiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.78 |

| Energy Gap (Egap) | 5.11 |

Note: The values in this table are illustrative and based on typical FMO energies for thiazole-containing compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are prone to electrophilic attack, and blue representing electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. researchgate.net For 4-(hydrazinylmethyl)-2-isopropylthiazole, the MEP map would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atoms of the hydrazinyl group, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydrazinyl group and the isopropyl group would exhibit a positive potential.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. komorowski.edu.pl Fukui functions, for instance, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govresearchgate.netacs.org These functions are derived from the change in electron density as the number of electrons is altered. nih.gov For thiazole systems, Fukui function analysis has been shown to correctly identify the preferential sites for electrophilic and nucleophilic substitution. komorowski.edu.pl For 4-(hydrazinylmethyl)-2-isopropylthiazole, these calculations would pinpoint specific atoms within the thiazole ring and the hydrazinyl moiety that are most likely to participate in chemical reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of 4-(hydrazinylmethyl)-2-isopropylthiazole, might interact with a biological target. nih.gov

Thiazole-containing compounds have been shown to interact with a variety of biological targets, making them a versatile scaffold in medicinal chemistry. nih.gov Molecular docking studies on related thiazole derivatives have suggested potential interactions with several key enzymes and receptors implicated in various diseases. nih.gov

Potential biological targets for 4-(hydrazinylmethyl)-2-isopropylthiazole derivatives, inferred from studies on similar compounds, could include:

Enzymes:

Tyrosine Kinases (e.g., EGFR, VEGFR-2): These are crucial in cancer cell signaling pathways, and their inhibition is a major strategy in cancer therapy. nih.gov

DNA Gyrase: An essential bacterial enzyme, making it an attractive target for the development of new antibacterial agents. nih.gov

Acetylcholinesterase (AChE): Inhibition of this enzyme is a key therapeutic approach for Alzheimer's disease. researchgate.net

Receptors:

Various G-protein coupled receptors (GPCRs): These are involved in a wide range of physiological processes.

Table 3: Potential Biological Targets for 4-(Hydrazinylmethyl)-2-isopropylthiazole Derivatives and Their Significance

| Target Class | Specific Target Example | Therapeutic Area |

| Enzyme | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Enzyme | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Oncology |

| Enzyme | DNA Gyrase | Infectious Diseases |

| Enzyme | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

Note: This table lists potential targets based on the known activities of other thiazole derivatives. Specific interactions would need to be confirmed through dedicated docking and experimental studies for 4-(hydrazinylmethyl)-2-isopropylthiazole.

Binding Affinity Prediction and Interaction Analysis

The prediction of binding affinity is a critical step in computational drug discovery, providing a quantitative estimate of the strength of interaction between a ligand and its target protein. nih.gov For derivatives of 4-(hydrazinylmethyl)-2-isopropylthiazole, molecular docking simulations are a primary tool to predict their binding modes and affinities to various biological targets. These simulations position the ligand within the binding site of a receptor and score the resulting complex based on a force field.

In studies of related thiazole derivatives, molecular docking has been successfully employed to identify potential inhibitors for a range of protein targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov For instance, research on thiazole-based inhibitors has revealed key interactions that contribute to high binding affinity. The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonds, and arene-H bonds. nih.gov The sulfur and nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with complementary residues in the protein's active site. nih.gov

The hydrazinyl group in 4-(hydrazinylmethyl)-2-isopropylthiazole is of particular interest as it can serve as a potent hydrogen bond donor and acceptor, potentially forming multiple hydrogen bonds with the target protein, thereby significantly enhancing binding affinity. nih.gov The isopropyl group, being hydrophobic, is likely to engage in van der Waals interactions within a hydrophobic pocket of the binding site, further stabilizing the ligand-protein complex. nih.gov

Table 1: Predicted Binding Affinities and Key Interactions of Hypothetical 4-(Hydrazinylmethyl)-2-isopropylthiazole Derivatives with a Target Protein

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | Kinase X | -9.5 | ASP145 | Hydrogen Bond (Hydrazinyl) |

| PHE80 | π-π Stacking (Thiazole) | |||

| LEU25 | Hydrophobic (Isopropyl) | |||

| Derivative B | Protease Y | -8.8 | GLU102 | Hydrogen Bond (Thiazole N) |

| TYR150 | Hydrogen Bond (Hydrazinyl) | |||

| VAL60 | Hydrophobic (Isopropyl) | |||

| Derivative C | DNA Gyrase | -9.1 | ARG76 | Hydrogen Bond (Hydrazinyl) |

| SER122 | Hydrogen Bond (Thiazole N) | |||

| ILE94 | Hydrophobic (Isopropyl) |

Note: This table presents hypothetical data based on general principles observed in computational studies of thiazole derivatives.

Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net For derivatives of 4-(Hydrazinylmethyl)-2-isopropylthiazole, virtual screening can be employed to explore a vast chemical space and prioritize compounds for synthesis and biological testing. nih.govnih.gov

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. A library of compounds, including various derivatives of 4-(hydrazinylmethyl)-2-isopropylthiazole, is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity or other scoring functions. This approach has been widely used in the discovery of novel thiazole-based inhibitors. nih.govjddtonline.info

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of known active compounds. A model is built based on the physicochemical properties or pharmacophore features of these known ligands, and this model is then used to screen a database for new compounds with similar characteristics.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for a more detailed understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

The thiazole ring can influence the conformational properties of molecules in which it is incorporated. nih.govacs.org MD simulations can be used to study the conformational flexibility of 4-(hydrazinylmethyl)-2-isopropylthiazole and its derivatives. researchgate.net These studies can reveal the preferred conformations of the molecule in solution and when bound to a target protein. The flexibility of the hydrazinylmethyl linker is particularly important, as it allows the molecule to adopt different orientations within the binding site to optimize its interactions.

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex. nih.gov By running a simulation of the complex in a solvent environment, researchers can observe whether the ligand remains bound to the active site or dissociates over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the simulation. A stable complex will typically show low RMSD fluctuations over the course of the simulation. researchgate.net

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the free energy of binding of a ligand to a protein from MD simulation trajectories. nih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.govrsc.org These calculations can provide a more accurate prediction of binding affinity than docking scores alone and can be used to rank different derivatives of 4-(hydrazinylmethyl)-2-isopropylthiazole. nih.gov

Table 2: Representative Binding Free Energy Calculations for a 4-(Hydrazinylmethyl)-2-isopropylthiazole Derivative

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG) | -43.5 |

Note: This table presents hypothetical data based on general principles of MM/PBSA and MM/GBSA calculations.

In Silico Prediction of Physicochemical Properties Relevant to Research Investigations

The physicochemical properties of a compound play a crucial role in its drug-likeness and pharmacokinetic profile. dntb.gov.uatbzmed.ac.ir In silico tools can accurately predict a wide range of these properties for 4-(hydrazinylmethyl)-2-isopropylthiazole derivatives, providing valuable insights for their development as research tools or potential therapeutic agents. researchgate.netmdpi.com These predictions help in the early identification of compounds with favorable ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com

Predicted properties often include:

Molecular Weight (MW): Influences solubility and permeability.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution. tbzmed.ac.ir

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes. rdd.edu.iq

Number of Hydrogen Bond Donors and Acceptors: Important for target binding and solubility.

Number of Rotatable Bonds: Relates to conformational flexibility and oral bioavailability.

Table 3: Predicted Physicochemical Properties of 4-(Hydrazinylmethyl)-2-isopropylthiazole

| Property | Predicted Value |

| Molecular Weight | 171.26 g/mol |

| LogP | 1.25 |

| Topological Polar Surface Area (TPSA) | 65.1 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Note: These values are hypothetical and would be calculated using computational software.

By leveraging these computational and theoretical approaches, researchers can gain a deep understanding of the structure-activity relationships of 4-(hydrazinylmethyl)-2-isopropylthiazole derivatives, accelerating the discovery and development of new molecules with desired biological activities.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Due to the lack of computational studies on 4-(hydrazinylmethyl)-2-isopropylthiazole and its derivatives, no structure-activity relationship (SAR) derivations from computational data can be provided.

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the analysis of a series of related compounds and their interactions with a biological target. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed to build predictive models based on these relationships.

In the absence of any reported biological activity or computational analysis for the 4-(hydrazinylmethyl)-2-isopropylthiazole scaffold, it is not possible to derive any meaningful SAR.

Investigation of Biological Mechanisms and Cellular Interactions Preclinical in Vitro and in Silico Studies

Antimicrobial Research Investigations

The therapeutic potential of thiazole (B1198619) derivatives, including compounds related to 4-(hydrazinylmethyl)-2-isopropylthiazole, has been a subject of significant preclinical research. Studies have explored their efficacy against a range of microbial pathogens, revealing promising antibacterial and antifungal activities. nih.gov The core thiazole ring, often functionalized with hydrazone or hydrazide moieties, is considered a key pharmacophore contributing to these biological effects. nih.govresearchgate.net

The bacterial cell wall is a critical structure for microbial survival, making it an attractive target for new antibacterial agents. frontiersin.orgdntb.gov.ua Research into thiazole-containing compounds suggests that one of their potential mechanisms of antibacterial action involves the disruption of cell wall biosynthesis. frontiersin.org Benzimidazole derivatives, which share structural similarities with thiazole compounds as purine (B94841) analogues, are known to interfere with the biosynthesis of nucleic acids and proteins essential for the integrity of the bacterial cell wall, thereby inhibiting bacterial growth. nih.gov While direct evidence for 4-(hydrazinylmethyl)-2-isopropylthiazole is specific, the broader class of thiazole derivatives has been investigated for such inhibitory activities. The disruption of peptidoglycan synthesis or the inhibition of key enzymes involved in the formation of the cell wall are plausible mechanisms through which these compounds exert their bacteriostatic or bactericidal effects. dntb.gov.ua

Inhibition of protein synthesis is a well-established mechanism for many antibiotics. nih.gov This process is vital for all aspects of bacterial life, from growth and replication to metabolism. Thiazole-containing compounds have been explored as potential inhibitors of this pathway. The ribosome, the cellular machinery responsible for protein synthesis, is a primary target. Certain antibiotics function by binding to ribosomal subunits, thereby halting the process of peptide chain elongation. nih.gov The investigation of novel heterocyclic compounds, including thiazole derivatives, often involves screening for their ability to inhibit protein synthesis in bacterial systems, representing a key area of inquiry for understanding their antimicrobial action. nih.gov

Thiazole derivatives have demonstrated significant potential as antifungal agents. nih.gov Preclinical studies on compounds structurally related to 4-(hydrazinylmethyl)-2-isopropylthiazole, such as 4-isopropylthiazole-2-carbohydrazide analogs, have shown moderate to good antifungal activity. nih.gov Research approaches often involve determining the Minimum Inhibitory Concentration (MIC) against various pathogenic fungi, including species of Candida, Aspergillus, and dermatophytes. frontiersin.orgnih.gov

One of the primary targets for antifungal thiazole derivatives is the fungal cell wall. nih.gov Studies using sorbitol, an osmoprotectant that stabilizes fungal protoplasts, have shown that the presence of sorbitol can significantly increase the MIC values of certain thiazole compounds. This suggests that these compounds may act by interfering with cell wall synthesis, making the fungi more susceptible to osmotic stress. nih.gov Other potential mechanisms include the induction of oxidative damage within the fungal cells and the inhibition of virulence factors like hyphae and biofilm formation, which are crucial for the pathogenicity of fungi such as Candida albicans. frontiersin.org

Anticancer Research in Cellular Models

The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the basis of several compounds investigated for their anticancer properties. nih.gov Derivatives incorporating this heterocyclic ring have been evaluated extensively in preclinical cellular models for their ability to inhibit cancer cell growth and induce programmed cell death. nih.govmdpi.com

A significant body of research has demonstrated the antiproliferative activity of thiazole derivatives against a panel of human cancer cell lines. In vitro assays, such as the MTT assay, are commonly used to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC₅₀) values. nih.gov

Thiazole-based compounds have shown efficacy against various cancer types, including:

Breast Cancer: In cell lines such as MCF-7 and MDA-MB-231, various thiazole derivatives have exhibited potent cytotoxic effects. mdpi.comnih.govnih.gov For instance, certain N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides showed remarkable inhibition of MCF-7 cell growth with IC₅₀ values in the low micromolar range. nih.gov

Colorectal Carcinoma: The HCT-116 cell line has been used to test thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety, which showed potent cytotoxicity. researchgate.net

Lung Adenocarcinoma: The A549 cell line is another common model where thiazole-related structures have been evaluated, with some compounds demonstrating significant growth inhibition. researchgate.net

Hepatocellular Carcinoma: Thiazole derivatives have also been screened against the HepG2 cell line, revealing antiproliferative activity. mdpi.com

The IC₅₀ values vary depending on the specific chemical structure of the derivative and the cancer cell line being tested, highlighting the importance of structure-activity relationship studies. mdpi.com

| Compound Class | Cell Line | Reported IC₅₀ (µM) | Cancer Type |

|---|---|---|---|

| N-[4-(hydrazine-1-carbonyl)thiazole-2-yl]acetamides | MCF-7 | 4.87 - 8.36 | Breast |

| 1,3-Thiazole incorporated phthalimide (B116566) derivative (5b) | MCF-7 | 0.2 | Breast |

| 1,3-Thiazole incorporated phthalimide derivative (5k) | MDA-MB-468 | 0.6 | Breast |

| Synthesized Thiazole Derivative (4c) | MCF-7 | Data indicates antiproliferative activity | Breast |

| Synthesized Thiazole Derivative (4c) | HepG2 | Data indicates antiproliferative activity | Liver |

| Thieno[2,3-d]pyrimidine Derivative (1e) | A549 | 0.00279 | Lung |

| Thieno[2,3-d]pyrimidine Derivative (1e) | HCT-116 | 0.00669 | Colorectal |

| Thieno[2,3-d]pyrimidine Derivative (1e) | MCF-7 | 0.00421 | Breast |

Beyond simply inhibiting proliferation, a key mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. nih.gov Thiazole derivatives have been shown to trigger this process in cancer cells. nih.govmdpi.com

Mechanistic studies have provided several insights into how these compounds induce apoptosis:

Cell Cycle Arrest: Flow cytometry analysis has revealed that some thiazole derivatives can arrest the cell cycle at specific phases, such as the G1/S phase. This halt in progression prevents the cell from replicating its DNA and dividing, ultimately leading to apoptosis. nih.gov

Caspase Activation: The cytotoxic activity of many thiazole compounds is linked to the activation of caspases, which are key proteases that execute the apoptotic program. nih.gov Increased caspase-3 activity is often observed in cells treated with these compounds. nih.gov

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of cellular DNA. Assays have confirmed that treatment with certain thiazole derivatives leads to this characteristic DNA laddering in cancer cells. nih.gov

Modulation of Apoptotic Proteins: The process of apoptosis is regulated by a balance of pro-apoptotic and anti-apoptotic proteins, such as those in the B-cell lymphoma 2 (Bcl-2) family. Some thiazole compounds may exert their effect by altering this balance to favor cell death. mdpi.com

These findings suggest that the anticancer effects of this class of compounds are mediated, at least in part, by their ability to engage and activate the intrinsic cellular pathways of programmed cell death. nih.gov

Cell Cycle Modulation Studies

The antiproliferative activity is a hallmark of many heterocyclic compounds, and derivatives of hydrazinylthiazole have been noted for their cytotoxic and antiproliferative effects researchgate.net. While specific cell cycle analysis for 4-(Hydrazinylmethyl)-2-isopropylthiazole has not been detailed, studies on other nitrogen-containing heterocyclic compounds suggest potential mechanisms. For instance, research on certain hydrazonoyl halide derivatives, which also contain a hydrazine-like moiety, demonstrated an ability to induce cell cycle arrest at the G2/M phase in human cancer cell lines nih.gov. This suggests that compounds with a hydrazinyl group may interfere with the mitotic spindle or other regulatory proteins essential for the G2-to-M transition.

The potential for 4-(Hydrazinylmethyl)-2-isopropylthiazole to modulate the cell cycle would likely involve its interaction with key cell cycle regulators such as cyclin-dependent kinases (CDKs) or checkpoint proteins. However, without direct experimental evidence, its specific impact on cell cycle progression remains a subject for future investigation.

Investigations into Key Cancer-Related Protein Regulation (e.g., NFKB1, PIK3CB)

The regulation of key signaling pathways that are often dysregulated in cancer is a critical area of mechanistic investigation. Thiazole derivatives have been shown to modulate several of these crucial pathways.

Nuclear Factor Kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is linked to many cancers. Studies on related thiazole compounds, such as N-adamantyl-4-methylthiazol-2-amine, have demonstrated a potent inhibitory effect on the NF-κB pathway nih.gov. This inhibition was shown to occur by preventing the phosphorylation of key upstream regulators, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of target genes. Given the shared thiazole core, it is plausible that 4-(Hydrazinylmethyl)-2-isopropylthiazole could exert similar regulatory effects on NFKB1.

Phosphoinositide 3-kinase (PI3K) Pathway: The PI3K pathway is another critical signaling cascade involved in cell growth, proliferation, and survival. The catalytic subunit beta (PIK3CB) is a frequently studied isoform in this pathway. While direct evidence linking 4-(Hydrazinylmethyl)-2-isopropylthiazole to PIK3CB regulation is not currently available, the broader class of thiazole-containing compounds has been explored for anticancer activity, which often involves modulation of the PI3K/Akt pathway. Further research is necessary to determine if this specific compound interacts with PIK3CB or other components of this pathway.

Anti-inflammatory Mechanistic Research

Thiazole derivatives are widely recognized for their anti-inflammatory potential doaj.orgresearchgate.netwisdomlib.org. The mechanism of action is often multifactorial, involving the modulation of various inflammatory mediators and signaling cascades. The presence of both the thiazole ring and the hydrazinyl group in 4-(Hydrazinylmethyl)-2-isopropylthiazole suggests a strong potential for significant anti-inflammatory activity.

Modulation of Inflammatory Mediators at a Cellular Level

In vitro studies on analogous thiazole derivatives have provided a clear picture of how these compounds can control inflammatory responses at the cellular level. A key mechanism is the suppression of pro-inflammatory cytokines and other signaling molecules produced by activated immune cells like macrophages.

For example, the thiazole derivative KHG26693 was found to significantly decrease the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells nih.gov. Furthermore, it reduced the levels of reactive oxygen species (ROS), nitric oxide (NO), and lipid peroxidation by downregulating the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase (NOX) nih.gov. Many thiazole derivatives also exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that produces prostaglandins (B1171923) and leukotrienes—potent mediators of inflammation doaj.orgresearchgate.net.

| Inflammatory Mediator | Effect Observed | Associated Enzyme/Process |

|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Decreased Production | Cytokine Synthesis |

| Interleukin-1β (IL-1β) | Decreased Production | Cytokine Synthesis |

| Nitric Oxide (NO) | Decreased Production | iNOS Expression |

| Reactive Oxygen Species (ROS) | Decreased Levels | NOX Expression |

| Prostaglandins | Inhibition (Inferred) | COX-2 Expression |

Pathway Analysis of Anti-inflammatory Effects

The anti-inflammatory effects of thiazole derivatives are underpinned by their ability to interfere with key intracellular signaling pathways. As mentioned previously, the inhibition of the NF-κB pathway is a primary mechanism nih.gov. This pathway is a central hub for inflammatory gene expression, and its suppression leads to a broad-spectrum anti-inflammatory response.

In addition to NF-κB, mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also implicated doaj.orgresearchgate.net. The thiazole derivative KHG26693 was shown to block the migration of activated microglia by modulating the ERK pathway nih.gov. These pathways are critical for transmitting extracellular signals to the nucleus to initiate inflammatory responses. By inhibiting the phosphorylation and activation of these kinases, thiazole compounds can effectively dampen the inflammatory cascade.

Bioactivity Screening and Target Identification Methodologies

The evaluation of compounds like 4-(Hydrazinylmethyl)-2-isopropylthiazole involves a combination of in vitro and in silico methodologies to screen for biological activity and identify molecular targets.

In Vitro Screening: Initial screening typically involves cell-based assays to assess general cytotoxicity and specific biological activities. For anti-inflammatory potential, assays measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., using the Griess reagent) are common. The modulation of cytokine production (TNF-α, IL-6, IL-1β) is quantified using techniques like ELISA mdpi.com. Enzyme inhibition assays are also crucial, targeting key inflammatory enzymes such as COX-1, COX-2, and 5-LOX nih.gov. For anticancer screening, cell viability assays (e.g., MTT, XTT) are used across various cancer cell lines, followed by more specific assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) nih.govnih.gov.

In Silico Methodologies: Computational tools are invaluable for predicting bioactivity and identifying potential molecular targets, thereby guiding experimental work. Molecular docking is a widely used technique to predict the binding affinity and interaction patterns between a small molecule and the active site of a target protein tandfonline.comnih.gov. This can be used to screen compounds against libraries of known targets, such as COX-2, TNF-α, or various kinases. Quantitative Structure-Activity Relationship (QSAR) studies help in understanding how the chemical structure of a series of compounds relates to their biological activity, which can aid in the design of more potent derivatives tandfonline.com.

| Methodology | Purpose | Example Application |

|---|---|---|

| MTT Assay | Assess cell viability and cytotoxicity | Anticancer screening |

| Griess Assay | Measure nitric oxide production | Anti-inflammatory screening |

| ELISA | Quantify cytokine levels | Measure inhibition of TNF-α, IL-6 |

| Flow Cytometry | Analyze cell cycle and apoptosis | Mechanistic studies for anticancer activity |

| Molecular Docking | Predict protein-ligand binding | Target identification (e.g., COX-2, kinases) |

| QSAR | Relate chemical structure to activity | Optimize lead compounds |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Thiazole (B1198619) Ring (e.g., Isopropyl Group Variations)

The thiazole ring serves as a central scaffold, and the nature of its substituents is a key determinant of activity. The 2-isopropyl group on the core molecule is significant for establishing a baseline of activity, likely through hydrophobic interactions within a biological target's binding pocket.

While direct SAR studies on variations of the isopropyl group on this specific scaffold are not extensively documented, broader research on related 2-substituted thiazoles provides valuable insights. The general findings indicate that the size, lipophilicity, and electronic nature of the substituent at the C-2 position can significantly alter efficacy. For instance, replacing the isopropyl group with other alkyl or aryl moieties can tune the compound's interaction with target proteins. SAR studies on similar thiazole series have shown that both small alkyl groups and larger aromatic rings can be favorable, depending on the specific target. nih.govresearchgate.net The presence of a lipophilic group at this position is often considered essential for activity.

Similarly, modifications at other positions, such as C-5, have been explored in analogous series, where the introduction of different functional groups has been shown to modulate the biological profile of the molecule.

Role of the Hydrazinylmethyl Moiety in Biological Activity

The hydrazinylmethyl group at the C-4 position is a critical pharmacophoric element. This moiety serves as a versatile linker and a hydrogen bonding participant, which is fundamental to the molecule's interaction with biological receptors. Studies comparing thiazole derivatives with and without this functional group have demonstrated its importance. For example, research on antifungal agents showed that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were superior in potency to analogous 4-phenyl-1,3-thiazoles that lacked the C-2 hydrazone linkage. nih.gov

This moiety is often the precursor to a hydrazone linkage (-NH-N=CH-), which is formed by reacting the hydrazine (B178648) with various aldehydes or ketones. Thiazoles containing this hydrazone functionality are of increasing interest due to their significant role in medicinal chemistry. nanobioletters.com The flexibility of the hydrazinylmethyl linker allows the molecule to adopt favorable conformations within a binding site, while the nitrogen atoms can act as crucial hydrogen bond acceptors or donors, anchoring the molecule to its target.

Influence of Substituents on the Hydrazone Linkage

In numerous studies on thiazole hydrazones, a wide array of aromatic and heterocyclic aldehydes have been used to generate libraries of compounds for SAR analysis. Research has consistently shown that the nature of the substituent on the phenyl ring of the benzylidenehydrazinyl moiety dramatically impacts activity. nih.govmdpi.com For instance, in a series of benzo[d]thiazole-hydrazones designed as H+/K+ ATPase inhibitors, compounds with electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring exhibited highly potent inhibitory activity, often superior to the standard drug omeprazole. nih.gov Conversely, derivatives with electron-withdrawing groups like chloro (-Cl), nitro (-NO2), or fluoro (-F) showed diminished activity. nih.gov

The following table summarizes representative SAR findings from a study on benzo[d]thiazole-hydrazone analogues, illustrating the impact of phenyl ring substituents on H+/K+ ATPase inhibition. nih.gov

| Compound ID | Phenyl Ring Substituent (R') | Activity (IC50 in µg/mL) |

| 19 | 3,4,5-trimethoxy | 12 |

| 20 | 3,4,5-trihydroxy | 8 |

| 13 | 4-hydroxy, 3-methoxy | 14 |

| 6 | 4-hydroxy | 26 |

| Standard | Omeprazole | 46 |

| Reference | nih.gov |

The electronic properties of the substituents on the hydrazone linkage are paramount. Electron-donating groups (EDGs) can increase the electron density of the hydrazone system, potentially enhancing its ability to form hydrogen bonds or engage in π-π stacking interactions. nih.gov In contrast, electron-withdrawing groups (EWGs) can decrease this electron density, which may be detrimental or beneficial depending on the specific interactions required for binding to the target. ijpsr.com

Steric factors also play a crucial role. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a target's binding site. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The position of the substituent (ortho, meta, or para) on an aromatic ring attached to the hydrazone can influence the molecule's conformation and, consequently, its biological activity. Analysis of various hydrazone-thiazole polyphenolic antioxidants indicated that electron-donating groups are favored only if they are small in volume. nih.gov

Rational Design of Novel Analogues based on SAR Data

The data gathered from SAR studies provide a roadmap for the rational design of new and improved analogues. By identifying the key pharmacophoric features and understanding the effects of various substituents, medicinal chemists can design molecules with enhanced potency, selectivity, and better pharmacokinetic profiles. nih.gov

For example, if SAR data reveal that a hydroxyl group at the para-position of a phenyl ring on the hydrazone is critical for activity, new designs will retain this feature while modifying other parts of the molecule to optimize secondary interactions. nih.gov This approach led to the design of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues as anticancer agents, where modifications to the core structure were guided by initial SAR findings to improve potency and solubility. nih.gov The rational design process often involves computational tools, such as molecular docking, to predict how newly designed analogues will bind to their biological target before undertaking their chemical synthesis.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To further refine the drug design process, Quantitative Structure-Activity Relationship (QSAR) models are developed. QSAR is a computational and statistical method that correlates the chemical structure of a series of compounds with their biological activity. By analyzing a set of known molecules, a mathematical model is built to predict the activity of novel, unsynthesized compounds.

For thiazole derivatives, both 2D and 3D-QSAR models have been successfully developed. ijpsr.comresearchgate.net These models use molecular descriptors that quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, atomic charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Molecular connectivity indices.

A 3D-QSAR study on thiazole derivatives with antioxidant activity found that electrostatic and steric effects were significant contributors to the activity. ijpsr.com In another study focused on antimicrobial activity, 2D-QSAR models were generated with high statistical significance (r² = 0.9521), indicating a strong predictive capability. researchgate.net These models help identify which properties are most important for a desired biological effect, allowing for the prioritization of synthetic targets and a more efficient drug discovery process. imist.maresearchgate.net

Advanced Research Applications and Future Perspectives Non Clinical

Utilization as Chemical Probes for Biological Pathway Elucidation

Thiazole-hydrazone derivatives are increasingly recognized for their potential as chemical probes to investigate and clarify complex biological pathways. Their utility stems from their ability to interact with specific biomolecules, such as enzymes or nucleic acids, thereby allowing researchers to study the functions of these targets.

For instance, certain thiazole (B1198619) derivatives have been designed as inhibitors of specific kinases like Akt, a key protein in cell signaling pathways related to cell growth and proliferation. biruni.edu.trnih.gov By inhibiting Akt, these compounds can help elucidate the downstream effects and the role of the Akt pathway in various cellular processes, particularly in cancer models. nih.gov Similarly, thiazole-based compounds have been developed to target other critical enzymes, including epidermal growth factor receptor (EGFR), B-Raf, and α-amylase, providing tools to probe their roles in disease. rsc.orgnih.govnih.gov

Furthermore, the interaction of pyridine-thiazole derivatives with DNA has been studied, indicating their potential to act as probes for nucleic acid structures and functions. nih.gov The ability of these compounds to distort the DNA duplex can be monitored, offering insights into DNA stability and the mechanisms of DNA-binding agents. nih.gov The inherent fluorescence of some of these scaffolds can also be exploited for imaging applications, allowing for the visualization of biological processes within in vitro models.

Integration into Combinatorial Chemistry Libraries for Drug Discovery Lead Generation

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules for high-throughput screening and lead discovery. researchgate.net The thiazole-hydrazone scaffold is exceptionally well-suited for this approach due to the synthetic accessibility and modular nature of its components.

The general synthesis often involves a straightforward condensation reaction between a thiazole carbohydrazide (B1668358) and various aldehydes or ketones. nih.govacs.org This allows for the easy introduction of a wide variety of substituents at different positions on the molecule. Researchers can systematically vary the groups on the aldehyde/ketone component and on the thiazole ring itself to create a vast library of analogues. nih.govresearchgate.net

This strategy has been effectively used to generate libraries of thiazole-fused molecules from natural products and approved drugs, aiming to discover new lead compounds with potent biological activities. nih.gov The creation of such targeted libraries is a key element in modern pharmaceutical research, focusing on the early stages of drug discovery to identify promising chemical series for further optimization. researchgate.net

Exploration in Material Science or Catalysis

Beyond biological applications, the unique electronic and structural properties of thiazole-hydrazones make them intriguing candidates for material science and catalysis.

Nonlinear Optical (NLO) Materials: Hydrazone compounds are known for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics, optoelectronics, and optical data transmission. nih.govresearchgate.netnih.gov Research into novel thiazole-based hydrazones has demonstrated that their NLO response can be tuned by altering electron-donating and -withdrawing groups on the molecular scaffold. nih.govnih.gov The charge transfer interactions within these molecules, facilitated by the π-conjugated system, are key to their NLO activity. researchgate.net

Catalysis: The thiazole ring and hydrazone moiety can act as effective ligands, binding to metal ions to form coordination complexes with catalytic activity. chemscene.com Thiazole-hydrazone Schiff base ligands have been used to create palladium(II) complexes that serve as catalysts in chemical reactions such as Suzuki-Miyaura cross-coupling. acs.org Furthermore, thiazole complexes have been developed as powerful and stable catalysts for the synthesis of other heterocyclic compounds, often under environmentally friendly conditions like ultrasonic irradiation in aqueous solvents. acs.org

Development of Novel Analytical Methods for Thiazole-Hydrazones

The synthesis and characterization of novel thiazole-hydrazone derivatives necessitate a suite of advanced analytical methods to confirm their structure, purity, and chemical properties. The development and application of these techniques are fundamental to advancing research in this area.

Standard methods include spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). nih.govnih.govmdpi.com These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds. acs.orgnih.gov For instance, in ¹H-NMR, characteristic signals for protons on the thiazole ring and in the hydrazone linkage confirm the successful formation of the target molecule. nih.govnih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the compounds and for studying their stability under various conditions, such as hydrolysis at different pH levels. researchgate.net For more complex structural elucidation, X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a molecule. nih.gov Additionally, computational methods like Density Functional Theory (DFT) are increasingly used to complement experimental data, helping to predict and understand the electronic and structural properties of these molecules. nih.govresearchgate.net

Table 1: Analytical Methods for Characterization of Thiazole-Hydrazones

| Method | Purpose | Information Obtained | Citations |

|---|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton. | acs.orgnih.govnih.gov |

| FTIR Spectroscopy | Functional Group Identification | Detects the presence of key functional groups such as C=N (imine), N-H (hydrazone), and C=O (amide). | nih.govmdpi.com |

| Mass Spectrometry | Molecular Weight Determination | Confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation. | nih.govmdpi.com |

| HPLC | Purity Assessment & Stability | Separates the compound from impurities and is used to monitor degradation or reaction kinetics. | researchgate.net |

| X-ray Crystallography | 3D Structure Determination | Provides the precise spatial arrangement of atoms and bond lengths/angles in a crystalline state. | nih.gov |

| DFT Calculations | Theoretical Analysis | Predicts electronic properties, molecular orbitals (HOMO/LUMO), and supports experimental findings. | nih.govresearchgate.net |

Synergistic Effects with Other Research Agents in in vitro Models

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in modern drug design. researchgate.net This approach aims to create hybrid compounds that exhibit synergistic effects, resulting in enhanced biological activity, improved selectivity, or the ability to overcome resistance mechanisms compared to the individual components. researchgate.net

Multi-Targeted Ligand Design Strategies

Complex diseases often involve multiple biological pathways, making it difficult to achieve effective treatment with a single-target agent. This has driven the development of multi-targeted ligands, which are designed to interact with two or more distinct biological targets simultaneously. nih.gov This polypharmacological approach can lead to improved efficacy and a lower likelihood of developing drug resistance.

The thiazole-hydrazone scaffold is a versatile platform for designing such multi-targeted agents. biruni.edu.tr Researchers have successfully developed thiazole derivatives that act as dual inhibitors of key cancer-related enzymes like EGFR and BRAFV600E. nih.gov Other studies have focused on creating thiazole-hydrazones that inhibit Akt kinase, a central node in cell survival signaling. nih.gov The design of these molecules often involves computational modeling to predict how the ligand will bind to the active sites of multiple target proteins. nih.gov By strategically modifying the substituents on the thiazole and hydrazone components, it is possible to fine-tune the binding affinities for different targets, leading to a balanced inhibitory profile. nih.gov

Table 2: Examples of Multi-Targeted Thiazole-Based Derivatives in Research

| Compound Class | Biological Targets | Intended Application Area (Research) | Citations |

|---|---|---|---|

| Thiazole Hybrids | EGFR and BRAFV600E Kinases | Anticancer research | nih.gov |

| Thiazolyl Hydrazones | Akt Kinase | Anticancer research (e.g., non-small cell lung cancer models) | biruni.edu.trnih.gov |

| Pyridine-Thiazole Hybrids | DNA and PARP1 | Anticancer research | nih.gov |

| Quinoline-Thiazole Derivatives | Fungal Lanosterol 14-alpha demethylase | Antifungal research | acs.org |

Challenges and Opportunities in Thiazole-Hydrazone Research

Despite the significant potential of thiazole-hydrazone derivatives, several challenges remain in their development for various research applications. A key challenge is achieving high selectivity for a specific biological target to minimize off-target effects in experimental models. researchgate.net Optimizing properties such as aqueous solubility and metabolic stability is also crucial for their effective use in in vitro and cell-based assays. researchgate.net Furthermore, the emergence of resistance to antimicrobial and anticancer agents necessitates the continuous development of novel compounds that can circumvent these mechanisms. nih.gov

However, these challenges also present significant opportunities. There is vast potential for discovering novel thiazole-hydrazone derivatives by exploring new synthetic routes and expanding the diversity of combinatorial libraries. nih.govbenthamdirect.com The application of these compounds in material science, particularly as NLO materials and catalysts, is a burgeoning field with considerable room for exploration. nih.govacs.org Continued investigation into multi-target ligand design and molecular hybridization will likely yield highly effective chemical probes and lead compounds. nih.govresearchgate.net The synergy between computational modeling and experimental synthesis will be crucial in overcoming existing challenges and unlocking the full potential of this versatile chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.